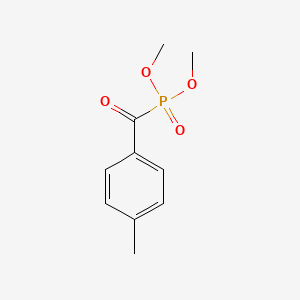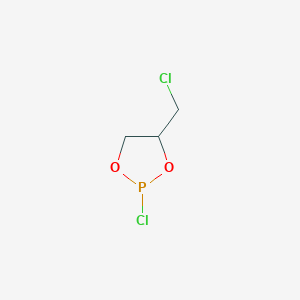
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- is a chemical compound with the molecular formula C₃H₅Cl₂O₂P and a molecular weight of 174.95 g/mol . This compound is part of the dioxaphospholane family, which are cyclic organic phosphorus compounds. It is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- typically involves the reaction of phosphorus trichloride with glycols. One common method includes the reaction of phosphorus trichloride with 3-chloro-1,2-propanediol . The reaction is carried out under controlled temperature conditions, usually around 10°C, and involves the use of solvents like xylene . The product is then purified through distillation.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- has several applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly reactive and can be substituted by various nucleophiles, leading to the formation of new compounds. This reactivity is utilized in the synthesis of complex molecules in both organic and inorganic chemistry .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- can be compared with other similar compounds such as:
2-Chloro-4-methyl-1,3,2-dioxaphospholane: This compound has a similar structure but with a methyl group instead of a chloromethyl group.
2-Chloro-1,3,2-dioxaphospholane: This compound lacks the chloromethyl group and has different reactivity.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: This compound has an additional oxygen atom, making it more oxidized.
The uniqueness of 1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- lies in its dual chlorine atoms, which provide distinct reactivity and versatility in chemical synthesis.
Propriétés
Numéro CAS |
25169-10-2 |
|---|---|
Formule moléculaire |
C3H5Cl2O2P |
Poids moléculaire |
174.95 g/mol |
Nom IUPAC |
2-chloro-4-(chloromethyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H5Cl2O2P/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
Clé InChI |
OUWWZPVJTGEJAI-UHFFFAOYSA-N |
SMILES canonique |
C1C(OP(O1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


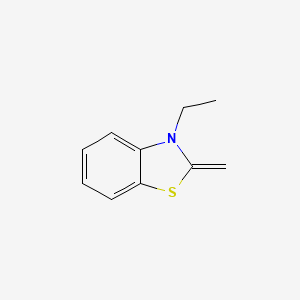
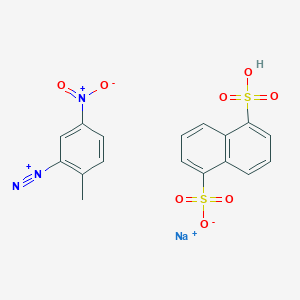

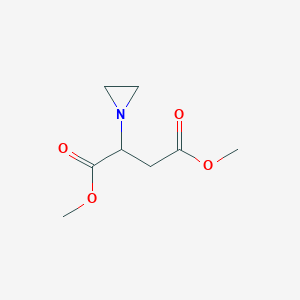
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
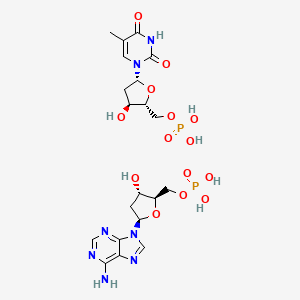
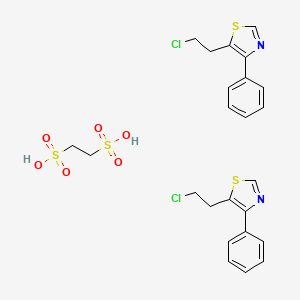
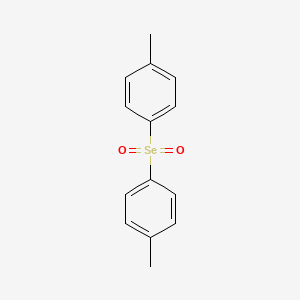
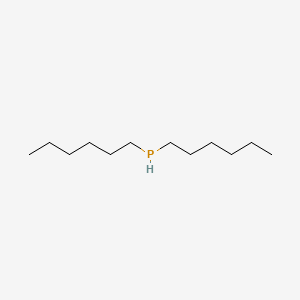

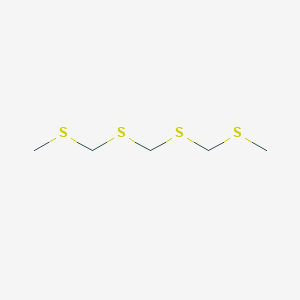
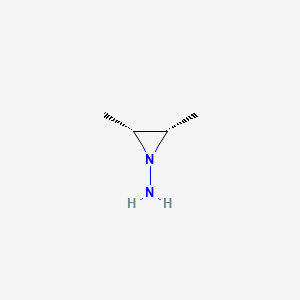
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
